2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-7-1-4-15(5-2-7)11-13-8-3-6-17-9(8)10(16)14-11/h3,6-7H,1-2,4-5,12H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEOTOQXRSSVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(C(=O)N2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages.
Mode of Action
This compound acts as an inhibitor of BTK. It binds to BTK and prevents its activity, which in turn inhibits the proliferation of B cells.
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways. By inhibiting BTK, this compound disrupts these pathways, affecting B cell development, including proliferation, differentiation, maturation, activation, and survival.
Biochemische Analyse
Biochemical Properties
2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme is crucial for the bacterial respiratory chain, and its inhibition can lead to a decrease in ATP production, thereby affecting the bacterium’s energy metabolism. The compound interacts with cytochrome bd oxidase by binding to its active site, leading to enzyme inhibition. Additionally, it has been observed to interact with other proteins involved in the bacterial respiratory chain, further disrupting the bacterium’s metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In Mycobacterium tuberculosis, the compound has been shown to inhibit ATP production, leading to reduced bacterial growth and viability Preliminary studies suggest that it may influence the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of cytochrome bd oxidase, leading to enzyme inhibition . This binding disrupts the enzyme’s function, resulting in decreased ATP production and impaired bacterial respiration. Additionally, the compound may interact with other biomolecules involved in the respiratory chain, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound’s inhibitory effects on bacterial growth and ATP production persist over time, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial respiration and energy metabolism . The compound interacts with enzymes such as cytochrome bd oxidase, leading to inhibition of the respiratory chain and decreased ATP production . Additionally, it may affect other metabolic pathways by influencing the expression of genes involved in oxidative stress response and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on the respiratory chain .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with cytochrome bd oxidase and other components of the respiratory chain . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects .
Biologische Aktivität
2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the thieno[3,2-d]pyrimidin-4-one scaffold, which is known for its diverse pharmacological properties. The presence of the piperidine ring enhances its interaction with biological targets.
Molecular Formula : C11H14N4OS
Molecular Weight : 250.32 g/mol
CAS Number : 1248559-66-1
Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit specific enzymes and pathways crucial for microbial survival and proliferation. For instance, studies have demonstrated that these compounds can target cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and subsequent bacterial death .
Antimicrobial Activity
- Mycobacterium tuberculosis Inhibition :
- Antiplasmodial Activity :
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives may also possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by various structural modifications:
- Amino Substituents : The presence of amino groups at specific positions enhances binding affinity to target enzymes.
- Piperidine Ring Modifications : Variations in the piperidine structure can impact the pharmacokinetic properties and overall efficacy of the compound.
A detailed SAR analysis involving 13 different compounds revealed that modifications on the thieno[3,2-d]pyrimidine core significantly affect both potency and selectivity against microbial targets .
Case Studies
- Study on Mycobacterial Strains :
- Antiplasmodial Screening :
Wissenschaftliche Forschungsanwendungen
Overview
2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a thieno[3,2-d]pyrimidine core fused with a piperidine ring, which enhances its interaction with various biological targets. The compound has been studied primarily for its inhibitory effects on key enzymes involved in several diseases, including cancer and tuberculosis.
Medicinal Chemistry
The compound serves as a valuable scaffold for the development of novel therapeutics. Its ability to inhibit specific protein kinases makes it a candidate for drug development aimed at treating malignancies and infectious diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. It acts by inhibiting cytochrome bd oxidase (Cyt-bd), an enzyme crucial for the bacterium's energy metabolism. Studies have shown varying degrees of potency against different strains of M. tuberculosis, with IC50 values ranging from 6 to 54 μM depending on the strain and presence of other inhibitors like Q203 .
| Strain | IC50 Values (μM) |
|---|---|
| M. bovis BCG | 6 - 18 |
| M. tuberculosis H37Rv | 24 - >100 |
| M. tuberculosis clinical isolate N0145 | 9 - 52 |
Cancer Research
The compound has shown promise in cancer research due to its ability to inhibit Bruton’s Tyrosine Kinase (BTK), which plays a critical role in B cell receptor signaling pathways involved in B cell proliferation and survival. By targeting BTK, the compound may help suppress the growth of certain types of cancers, particularly those driven by aberrant kinase activity.
Biochemical Pathways
The primary mechanisms through which this compound exerts its effects include:
- Inhibition of BTK : This leads to disrupted signaling pathways in B cells, potentially reducing their proliferation.
- Inhibition of Cyt-bd : This disrupts the respiratory chain in Mycobacterium tuberculosis, leading to energy depletion and bacterial death .
Structure-Activity Relationship (SAR)
A study focused on the SAR of thieno[3,2-d]pyrimidin-4-amines demonstrated that structural modifications could significantly influence the inhibitory activity against Cyt-bd. The findings indicated that specific substitutions on the piperidine ring enhance binding affinity and biological activity against tuberculosis strains .
Antiproliferative Effects in Cancer Cell Lines
In vitro studies have shown that this compound exhibits potent antiproliferative effects on various cancer cell lines, including SU-DHL-6 and K562. These studies suggest that the compound could be developed further as a therapeutic agent in oncology.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The 4(3H)-one position and chlorine substituents (when present) serve as reactive sites for nucleophilic substitutions. Key reactions include:
Amination at C4 Position
The carbonyl oxygen at C4 can be replaced via chlorination followed by displacement with amines. For example:
This two-step process enables the introduction of diverse amine groups, critical for modulating biological activity .
Aromatic Substitution at C2
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). For instance:
-
Reaction with 4-aminopiperidine under basic conditions yields the title compound .
-
Substituents like pyridylamino groups enhance solubility and enzymatic inhibition (e.g., PDE7 inhibitors) .
Cyclocondensation Reactions
The thieno[3,2-d]pyrimidinone core is synthesized via Gewald reaction and subsequent cyclization:
Synthetic Pathway
-
Gewald Reaction : Ethyl acetoacetate reacts with malononitrile and sulfur to form tetra-substituted thiophene intermediates .
-
Cyclocondensation : Thiophene intermediates react with nitriles or urea derivatives under acidic conditions (HCl gas) to form the pyrimidine ring .
| Intermediate | Cyclization Agent | Product Yield | Reference |
|---|---|---|---|
| 2-Aminothiophene-3-carboxylate | Urea derivatives | 27–97% | |
| Tetra-substituted thiophene | Nitriles, HCl | 60–70% |
Functionalization of the Piperidine Moiety
The 4-aminopiperidine group undergoes further modifications:
Reductive Amination
-
Reacted with aldehydes/ketones to introduce alkyl/aryl groups at the amine position .
-
Example: Reaction with benzaldehyde forms N-benzyl derivatives, enhancing lipophilicity .
Protection/Deprotection
-
Boc protection (tert-butoxycarbonyl) followed by acidic deprotection (HCl/dioxane) enables selective functionalization .
Comparative Reactivity with Analogues
Structural variations influence reactivity and biological outcomes:
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 4-Amino-thieno[3,2-d]pyrimidine | Lacks piperidine substituent | Lower kinase selectivity |
| 2-(4-Aminophenyl)thieno[3,2-d]pyrimidin | Phenyl instead of piperidine | Reduced aqueous solubility |
| Title Compound | 4-Aminopiperidine | Enhanced binding affinity for CDK2 |
Table 1: Substitution Reactions at C4
| Amine | Conditions | Product Yield | Biological Activity |
|---|---|---|---|
| Cyclopropylamine | EtOH, reflux | 52% | Antimicrobial |
| 4-N-Boc-aminopiperidine | EtOH, Na₂CO₃ | 91% | Kinase inhibition |
| Pyrrolidine | EtOH, reflux | 90% | Improved solubility |
Table 2: Comparative Bioactivity
| Derivative | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| Title Compound | 2.20 | CDK2 | |
| Pyridylamino Analog | 8.69 | PDE7 | |
| Phenyl-Substituted | >250 | HIV-1 RT |
This compound’s versatile reactivity enables its use as a scaffold in medicinal chemistry, particularly for targeting kinases and viral enzymes. Experimental data underscore the importance of the 4-aminopiperidine group in enhancing both synthetic flexibility and biological potency .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents at the 2-position. Key analogues include:
Key Observations :
- PDE7 Inhibition: Smaller substituents (e.g., isopropylamino, cyclopentylamino) enhance PDE7 affinity due to optimal steric fit in the catalytic pocket . The 4-aminopiperidine group in the target compound may offer similar or improved binding via hydrogen bonding with the piperidine nitrogen.
- Anticancer Activity: Bulky groups like tert-butylamino or aromatic systems (e.g., 4-aminophenyl) correlate with kinase inhibition (EGFR, VEGFR-2, Pim-1) . The 4-aminopiperidine substituent could balance steric bulk and solubility for enhanced efficacy.
- Physicochemical Properties: Melting points (MP) range from 259°C to >300°C, influenced by substituent polarity and crystallinity. The target compound’s MP is expected to align with derivatives bearing nitrogenous substituents (e.g., ~260–290°C) .
Key Observations :
- Yields for 2-aminothienopyrimidinones vary widely (19–45%), influenced by steric hindrance during amination. The 4-aminopiperidine group may reduce yield compared to smaller amines (e.g., isopropylamino) due to increased steric demand .
- Reduction of nitro intermediates (e.g., 4p in ) using Fe/AcOH achieves moderate yields (21–32%), suggesting a viable route for introducing aromatic amines.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Piperidine and piperazine derivatives (e.g., ) exhibit improved aqueous solubility compared to tert-butyl or aryl-substituted analogues due to ionizable amines.
- Metabolic Stability: Methylthio groups (e.g., 2-(methylthio) in ) may enhance metabolic stability, whereas primary amines (e.g., 4-aminopiperidine) could undergo N-acetylation or oxidation .
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves:
- Construction of the thieno[3,2-d]pyrimidin-4-one core.
- Introduction of the 4-aminopiperidin-1-yl substituent via nucleophilic aromatic substitution on a suitable halogenated intermediate.
- Deprotection or further functionalization steps if protecting groups are used on the piperidine nitrogen.
Preparation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The core thieno[3,2-d]pyrimidin-4(3H)-one structure can be synthesized by cyclocondensation reactions starting from appropriately substituted thiophene derivatives and nitriles or amidines.
Gewald Reaction-Based Approach : Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate can be synthesized via the Gewald reaction using ethyl acetoacetate, malononitrile, and sulfur in ethanol with diethylamine as a catalyst. This intermediate serves as a precursor for cyclocondensation with nitriles to form the thieno[2,3-d]pyrimidin-4(3H)-one scaffold under acidic conditions with dry hydrogen chloride gas.
Cyclocondensation with Formamide or Orthoesters : Other methods involve reacting 2,3-diaminothiophene derivatives with triethyl orthoformate or acetic anhydride to form the pyrimidinone ring system. For example, treatment of 2,3-diamino-6,7-dihydro-3H-cyclopentathieno[2,3-d]pyrimidin-4(5H)-one with triethyl orthoformate yields cyclized thienotriazolopyrimidines.
Halogenation to Form Reactive Intermediates
To facilitate nucleophilic substitution, the 4-position of the thieno[3,2-d]pyrimidin-4-one core is often chlorinated to form 4-chlorothieno[3,2-d]pyrimidine intermediates.
Representative Synthetic Route Summary
| Step | Reaction | Reagents and Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Synthesis of thieno[3,2-d]pyrimidin-4-one core | Gewald reaction or cyclocondensation with nitriles under acidic conditions | Thieno[3,2-d]pyrimidin-4(3H)-one core |
| 2 | Chlorination at 4-position | Vilsmeier reagent or chlorinating agent | 4-Chlorothieno[3,2-d]pyrimidine intermediate |
| 3 | Nucleophilic substitution with Boc-protected 4-aminopiperidine | N-(tert-butoxycarbonyl)-4-aminopiperidine, DMF, K2CO3, 120 °C | Boc-protected 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4-one |
| 4 | Boc deprotection | Trifluoroacetic acid (TFA), DCM, room temperature | This compound |
Detailed Research Findings and Notes
The nucleophilic aromatic substitution step is facilitated by the electron-deficient nature of the pyrimidine ring and the good leaving ability of the chlorine atom at the 4-position.
Use of protecting groups such as Boc on the 4-aminopiperidine is essential to prevent side reactions and to improve the selectivity and yield of the substitution step.
The deprotection step with TFA is mild and efficient, providing the free amino group necessary for biological activity.
Spectroscopic characterization (IR, 1H NMR, 13C NMR) confirms the successful formation of the target compound, with characteristic signals for NH, C=O, and piperidine protons.
The synthesis is scalable and amenable to structural modifications at various positions for SAR studies.
Comparative Table of Key Preparation Methods
| Method Aspect | Gewald Reaction Based | Cyclocondensation with Orthoesters | Nucleophilic Substitution with Boc-Protected Aminopiperidine |
|---|---|---|---|
| Starting Materials | Ethyl acetoacetate, malononitrile, sulfur | 2,3-Diaminothiophene derivatives, triethyl orthoformate | 4-Chlorothieno[3,2-d]pyrimidine intermediate, Boc-protected 4-aminopiperidine |
| Reaction Conditions | Ethanol, diethylamine catalyst, ambient temperature | Heating with triethyl orthoformate or acetic anhydride | DMF, K2CO3, 120 °C |
| Key Advantages | One-pot synthesis, moderate yields | Good yields, well-characterized intermediates | High selectivity, good yields, protection strategy |
| Challenges | Control of side reactions | Requires pure intermediates | Need for protection/deprotection steps |
Q & A
What are the common synthetic routes for 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
Synthesis typically involves Pd-catalyzed cross-coupling reactions (C–C or C–N) or condensation of amino-thiophene precursors with reagents like formamide or nitriles. Key steps include:
- Procedure D (Pd catalysis) : Reacting methyl-3-amino-5-substituted-thiophene-2-carboxylate with amines (e.g., tert-butylamine) under reflux, followed by purification via flash chromatography (DCM/MeOH) .
- Reduction of nitro derivatives : Using iron powder in acetic acid to reduce nitro groups to amines (e.g., 6-(4-aminophenyl) derivatives) .
- Avoiding toxic reagents : Substituting POCl₃ with formamide and triethylamine for cyclization, improving safety .
Example: Synthesis of 6-(4-aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one achieved 32% yield via nitro reduction in acetic acid .
How are spectroscopic techniques employed to confirm the structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents and regiochemistry. For example:
- HRMS : Validate molecular formulas (e.g., C₁₉H₂₆N₇OS [M+H]⁺: calc. 400.1914, found 400.1914) .
- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Data Consistency : Cross-check calculated vs. observed melting points (e.g., 259–261°C for 4p) and spectral data to resolve ambiguities .
How can structure-activity relationship (SAR) studies optimize the bioactivity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
- Substituent variation : Test alkyl/aryl amines at position 2 and substituted phenyl groups at position 6. For example:
- 2-tert-butylamino derivatives show nanomolar PDE7 inhibition, while 6-phenyl derivatives enhance anticancer activity .
- Electron-withdrawing groups (e.g., Cl) at aryl positions improve dihydrofolate reductase (DHFR) inhibition .
- Bioactivity assays : Measure IC₅₀ values against targets (e.g., Pim-1 kinase, Plasmodium falciparum) .
- Efficiency metrics : Calculate ligand efficiency (LE) to prioritize fragments (e.g., LE = 0.43 for compound 10 in PDE7 inhibition) .
Example: 2-Cyclopentylamino derivatives showed 10-fold higher PDE7 inhibition than methyl analogs .
What computational methods are used to predict the interaction of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with biological targets?
Methodological Answer:
- Molecular docking : Use OpenEye Scientific Software (Fred Receptor, Omega2) to model binding poses. Key steps:
- QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with bioactivity data .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol for compound 5z) with experimental IC₅₀ values .
Case Study : Docking of 2-(pyridyl) derivatives into Plasmodium falciparum DHFR active site explained nanomolar antiplasmodial activity .
How do researchers address discrepancies in biological activity data across different derivatives?
Methodological Answer:
- Control experiments : Replicate assays under identical conditions (e.g., pH, temperature) to rule out variability .
- Structural analysis : Compare NMR/X-ray data to confirm purity and regiochemistry (e.g., 4a vs. 4b in DHFR inhibition) .
- Mechanistic studies : Use enzyme kinetics (e.g., Ki for DHFR) or cellular assays (e.g., apoptosis in cancer lines) to differentiate on-target vs. off-target effects .
Example : Lower anticancer activity in 3-methylthieno[3,2-d]pyrimidin-4-one derivatives vs. non-methylated analogs was attributed to reduced membrane permeability .
What strategies improve the yield and scalability of thieno[3,2-d]pyrimidin-4(3H)-one synthesis?
Methodological Answer:
- Catalyst optimization : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings (e.g., 85% yield for 2h) .
- Solvent selection : Replace DMF with acetic acid for nitro reductions to simplify purification .
- One-pot reactions : Condense 2-amino-3-carbethoxythiophenes with cyanopyridines under dry HCl gas, achieving >90% yields .
Example : 6-(Phenylethynyl) derivatives synthesized via Sonogashira coupling achieved 85% yield with minimal byproducts .
How are thieno[3,2-d]pyrimidin-4(3H)-one derivatives evaluated for anticancer activity?
Methodological Answer:
- In vitro screens : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Target profiling : Assess inhibition of kinases (Pim-1), DHFR, or 17β-HSD2 .
- Apoptosis assays : Measure caspase-3 activation and DNA fragmentation in treated cells .
Data Interpretation : Compounds with IC₅₀ < 10 µM advanced to in vivo xenograft models .
What are the challenges in characterizing thieno[3,2-d]pyrimidin-4(3H)-one polymorphs?
Methodological Answer:
- Crystallography : Use single-crystal X-ray diffraction to resolve tautomerism (e.g., 4(3H)-one vs. 4(1H)-one) .
- Thermal analysis : DSC/TGA to identify melting points and stability (e.g., decomposition >250°C for 4o) .
- Solvent effects : Recrystallize from DMF/EtOH to isolate pure polymorphs .
Example : Polymorphs of 8-bromo derivatives showed distinct PXRD patterns correlating with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
